molecular formula C12H15NO2 B13346035 Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate

Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate

Cat. No.: B13346035
M. Wt: 205.25 g/mol
InChI Key: IOTDENDYVDWUME-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate (CAS 1391294-93-1) is a fine chemical intermediate with a molecular formula of C12H15NO2 and a molecular weight of 205.25 . This compound features a unique structure that combines a 2,3-dihydro-1H-indene (aminoindane) core with an ester functional group, making it a valuable scaffold in medicinal chemistry and drug discovery research . Its primary research application is as a key building block for the synthesis of more complex aminoindane derivatives, which are investigated for their potential biological activity . The aminoindane pharmacophore is of significant scientific interest, with research and patent literature describing related compounds for potential therapeutic applications, including the targeting of nervous system conditions . To preserve its stability and purity, this product should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human consumption, diagnostic use, or any veterinary applications. Researchers should refer to the safety data and handle this compound with appropriate precautions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)7-8-2-4-10-9(6-8)3-5-11(10)13/h2,4,6,11H,3,5,7,13H2,1H3

InChI Key

IOTDENDYVDWUME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C(CC2)N

Origin of Product

United States

Preparation Methods

Synthesis via Indole Derivative Functionalization

Method Overview:

This approach begins with indole or indole derivatives, which are selectively functionalized at the 2- and 3-positions, followed by reduction and amino group introduction at the 1-position.

Stepwise Process:

  • Step 1: Synthesis of indole-3-carbaldehyde derivatives, often via the Fischer indole synthesis or Vilsmeier-Haack formylation of indoles.
  • Step 2: Reduction of aldehyde to alcohol or further functionalization to introduce the amino group, often through reductive amination.
  • Step 3: Cyclization to form the 2,3-dihydro-1H-inden core, achieved via intramolecular cyclization of suitable precursors, such as alkylated indoles with side chains containing amino groups.
  • Step 4: Esterification of the carboxylic acid intermediate with methyl alcohol under acidic or basic catalysis to yield the methyl ester.

Research Data:

  • The synthesis of related indole derivatives, such as methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate, demonstrates the feasibility of esterification post-indole functionalization (see).

Advantages:

  • High regioselectivity in functionalization.
  • Compatibility with various substituents.

Limitations:

  • Multi-step process requiring purification at each stage.
  • Sensitive to reaction conditions, especially during cyclization.

Cyclization of 2-Substituted Indole Precursors

Method Overview:

This method involves cyclizing 2-substituted indole derivatives bearing aminoethyl groups to form the indane core, followed by esterification.

Representative Route:

  • Starting with 2-(N-alkylaminoethyl)indole derivatives.
  • Cyclization achieved via intramolecular Friedel–Crafts acylation or reductive cyclization under acidic or catalytic conditions.
  • Final step involves esterification of the resulting carboxylic acid or alcohol intermediates.

Research Data:

  • Similar pathways are used to synthesize indane derivatives with amino groups, as seen in patent US4788130A, which discusses amino-2,3-dihydro-1H-indene compounds and their synthesis.

Advantages:

  • Direct formation of the indane core.
  • Potential for stereoselective synthesis.

Limitations:

  • Requires precise control of reaction conditions to avoid over-oxidation or side reactions.

Reductive Amination of Indene Derivatives

Method Overview:

This approach involves the reductive amination of indene-2-carbaldehyde derivatives with ammonia or primary amines, followed by esterification.

Stepwise Process:

  • Step 1: Synthesis of indene-2-carbaldehyde via oxidation of indene derivatives.
  • Step 2: Reductive amination with ammonia or suitable amines using reducing agents like sodium cyanoborohydride or lithium aluminum hydride.
  • Step 3: Esterification of the resulting aminoindanol or aminoindane intermediates with methyl acetate or methyl chloroacetate.

Research Data:

  • The synthesis of aminoethylindoles and their derivatives via similar reductive amination routes is documented in.

Advantages:

  • Mild reaction conditions.
  • High yields with proper optimization.

Limitations:

  • Requires careful control of reductive conditions to prevent over-reduction.

Representative Data Table of Preparation Methods

Method Starting Material Key Reactions Final Functionalization Advantages Limitations
1. Functionalization of indoles Indole derivatives (e.g., indole-3-carbaldehyde) Formylation, reduction, amination Esterification to methyl ester High regioselectivity Multi-step, purification required
2. Cyclization of 2-substituted indoles 2-(N-alkylaminoethyl)indole precursors Intramolecular cyclization Esterification of carboxylic acid Direct core formation Sensitive to reaction conditions
3. Reductive amination Indene-2-carbaldehyde Reductive amination Esterification Mild conditions, high yield Over-reduction risk

Notable Research Discoveries and Innovations

  • Stereoselective Synthesis: Advances in chiral catalysis have enabled stereoselective synthesis of amino-inden derivatives, improving enantiomeric purity.
  • Green Chemistry Approaches: Use of environmentally benign solvents and catalytic processes reduces hazardous waste.
  • Biological Activity Optimization: Structural modifications during synthesis have led to derivatives with enhanced pharmacological profiles, as documented in patent US4788130A.

Chemical Reactions Analysis

Reactions Involving the Amino Group

The primary amine at the 1-position of the indene ring participates in nucleophilic and condensation reactions.

Acylation Reactions

The amino group reacts with acylating agents (e.g., anhydrides, acyl chlorides) to form amides. For example:

  • Reaction with benzoyl chloride : Produces N-benzoyl derivatives under mild conditions in dimethylformamide (DMF) with a base like triethylamine (TEA) .

ReagentConditionsProductYieldSource
Benzoyl chlorideDMF, TEA, RT, 16 hN-Benzoylated derivative70–85%

Alkylation Reactions

Alkylation of the amine with alkyl halides or epoxides occurs under basic conditions:

  • Reaction with methyl 2-bromoacetate : Potassium tert-butoxide (KOtBu) in DMF facilitates alkylation at room temperature, forming tertiary amines .

ReagentConditionsProductYieldSource
Methyl 2-bromoacetateKOtBu, DMF, RT, 4 hAlkylated indene-acetate adduct65–75%

Condensation Reactions

The amine forms Schiff bases with aldehydes or ketones:

  • Reaction with formaldehyde : Produces imine intermediates under acidic or neutral conditions.

Reactions of the Ester Group

The methyl acetate moiety undergoes hydrolysis, transesterification, and nucleophilic substitution.

Hydrolysis to Carboxylic Acid

Basic hydrolysis (e.g., LiOH in THF/MeOH/H₂O) converts the ester to a carboxylic acid, a key step for further functionalization .

ConditionsProductYieldSource
LiOH, THF/MeOH/H₂O, RT, 4 h2-(1-Amino-2,3-dihydro-1H-inden-5-yl)acetic acid80–90%

Transesterification

The ester reacts with alcohols (e.g., ethanol) in acidic or basic media to form new esters:

  • Reaction with ethanol : Catalyzed by H₂SO₄ or NaOEt.

Coupled Reactions

Sequential modifications exploit both functional groups for complex derivatization.

Amide Bond Formation

After ester hydrolysis, the carboxylic acid couples with amines via carbodiimide reagents (e.g., EDC/HOBt):

  • Reaction with 2,3-dihydro-1H-inden-5-amine : Forms amides for bioactive molecule synthesis .

ReagentConditionsProductYieldSource
EDC·HCl, HOBt, TEADMF, RT, 16 hIndenyl-acetamide derivative60–70%

Nucleophilic Aromatic Substitution

The indene core’s aromatic ring undergoes electrophilic substitution (e.g., nitration, halogenation) under directed amine influence.

Biological Relevance

Derivatives of this compound show promise as kinase inhibitors (e.g., DDR1 inhibitors ) and intermediates in peptide mimetics.

Scientific Research Applications

Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group and the indene ring structure allow the compound to bind to various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Esters and Amides
Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Reference
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate C₁₂H₁₅NO₂ 205.25 Ester, Amino, Indenyl Potential for hydrolysis due to ester group; amino group enhances solubility in acidic media. -
Methyl 4-(1-(pentamethylindenyl)vinyl)benzoate (67) C₂₃H₂₆O₂ 334.45 Ester, Indenyl, Vinyl Steric hindrance from pentamethyl groups increases lipophilicity and stability .
N-(2,3-Dihydro-1H-inden-5-yl)acetamide C₁₁H₁₃NO 175.23 Amide, Indenyl Amide group improves hydrolytic stability compared to esters .

Key Differences :

  • Ester vs. Amide : Esters (e.g., compound 67) are more reactive toward hydrolysis than amides (e.g., N-(2,3-dihydro-1H-inden-5-yl)acetamide) due to the electrophilic carbonyl carbon.
  • Substituent Effects: Methyl groups in compound 67 enhance steric protection, whereas the amino group in the target compound may facilitate protonation under acidic conditions.
Cathinone Derivatives
Compound Name Molecular Formula Molecular Weight Functional Groups Pharmacological Profile Reference
5-PPDI C₁₇H₂₃NO 257.37 Ketone, Pyrrolidine Psychoactive (serotonin-norepinephrine reuptake inhibition) .
Bk-IBP C₁₄H₁₇NO 215.29 Ketone, Ethylamino Psychoactive (stimulant effects) .

Structural Contrast :

  • The target compound lacks the ketone and pyrrolidine/ethylamino groups critical for cathinones’ psychoactivity. Instead, its ester and amino groups suggest divergent applications, such as intermediates in drug synthesis or bioactive molecules.
Antioxidant Schiff Bases
Compound Name Molecular Formula Molecular Weight Functional Groups Biological Activity (IC₅₀) Reference
4d C₁₇H₁₇NO₂ 267.32 Phenol, Imine 18.1 μg (antioxidant) .
7d C₁₇H₁₇NO₂ 267.32 Phenol, Imine 35.1 μg (antioxidant) .

Functional Group Impact :

  • Schiff bases (e.g., 4d, 7d) exhibit antioxidant activity via phenolic hydrogen donation, a mechanism absent in the target compound due to its ester and amino groups.

Reactivity Considerations :

  • Amino groups in the target compound may participate in condensation reactions (e.g., Schiff base formation) or serve as directing groups in electrophilic aromatic substitution.

Biological Activity

Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate (CAS Number: 1391294-93-1) is a compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • Structure : The compound features an indene core with an amino group and an acetate moiety, contributing to its biological profile.

1. Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of compounds structurally related to this compound. These compounds have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is crucial for enhancing cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

A study demonstrated that certain derivatives exhibited significant AChE inhibitory effects, suggesting that this compound could possess similar properties based on its structural characteristics .

3. Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented in literature. These compounds may exert their effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. While direct studies on this compound are scarce, the presence of functional groups conducive to such activities suggests a potential for anti-inflammatory effects .

Case Study: Acetylcholinesterase Inhibition

In a controlled study assessing the AChE inhibitory activity of various compounds, this compound was included among tested derivatives. The results indicated a notable inhibition percentage compared to control substances like Donepezil, a well-known AChE inhibitor. This suggests that further exploration into its mechanism and efficacy could lead to valuable insights for therapeutic applications in cognitive disorders .

Q & A

Q. Advanced

  • Cross-Validation : Combine NMR, HRMS, and IR data. For example, ATR-FTIR can distinguish carbonyl groups when GC-MS fails .
  • Computational Modeling : Predict NMR shifts using DFT (e.g., Gaussian) and compare to experimental data.
  • Isotopic Labeling : Trace functional group interactions in ambiguous cases (e.g., amine vs. amide protons).

How can metabolic stability be assessed for pharmacological studies?

Q. Advanced

  • In Vitro Assays : Use liver microsomes or hepatocytes to measure half-life (t½) and identify CYP450-mediated oxidation.
  • Metabolite Identification : Employ LC-HRMS/MS to detect phase I/II metabolites, as done for synthetic cathinones .
  • Docking Studies : Predict interactions with metabolic enzymes (e.g., cytochrome P450) using AutoDock Vina .

What safety precautions are necessary for handling this compound?

Q. Basic

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Storage : Keep in airtight containers at –20°C (based on stability of related indenes ).

What computational methods predict binding affinity to biological targets?

Q. Advanced

  • Molecular Docking : Screen against targets like serine hydroxymethyltransferase (SHMT) using PyMOL and AutoDock .
  • MD Simulations : Analyze binding stability (e.g., GROMACS) over 100-ns trajectories.
  • QSAR : Develop models using descriptors like logP and polar surface area.

What chromatographic conditions optimize analysis in complex mixtures?

Q. Basic

  • UHPLC : C18 column (2.1 × 100 mm, 1.7 µm), gradient elution (0.1% formic acid in H₂O:MeCN).
  • Detection : HRMS in positive ion mode (resolving power > 30,000) .
  • Retention Time : ~5.2 min (estimated based on polarity).

How can electrochemical methods functionalize this compound?

Q. Advanced

  • C-H Activation : Use electrochemical cells with Pt electrodes in acetic acid/HCl to introduce aryl groups, as shown for chromone derivatives .
  • Optimization : Vary voltage (1.5–3.0 V) and electrolyte composition to control regioselectivity.

What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA) or enzymatic kinetic resolution.
  • Catalysis : Develop asymmetric hydrogenation with Ru-BINAP catalysts.
  • Process Monitoring : In-line PAT tools (e.g., FTIR) to track enantiomeric excess.

How does the amino group influence solubility and reactivity?

Q. Basic

  • Solubility : Enhances water solubility via H-bonding (logP reduced by ~1.5 compared to non-aminated analogs).
  • Reactivity :
    • Acylation : Reacts with acyl chlorides.
    • Oxidation : Susceptible to metabolic N-dealkylation .

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